molecular formula C16H16O2 B175033 Ethyl 4-(2-methylphenyl)benzoate CAS No. 134694-65-8

Ethyl 4-(2-methylphenyl)benzoate

Cat. No.: B175033
CAS No.: 134694-65-8
M. Wt: 240.3 g/mol
InChI Key: JATKHVTURSIAGS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methylphenyl)benzoate is a benzoate ester derivative featuring a 2-methylphenyl substituent at the para position of the benzene ring. The 2-methylphenyl group introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions. Benzoate esters are widely used as intermediates in drug development, polymer chemistry, and nonlinear optical (NLO) materials, with substituent variations tailoring properties for specific applications .

Properties

CAS No.

134694-65-8

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

ethyl 4-(2-methylphenyl)benzoate

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)14-10-8-13(9-11-14)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3

InChI Key

JATKHVTURSIAGS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Sulfuric acid (H2_2SO4_4) and p-toluenesulfonic acid (p-TsOH) are commonly employed, achieving yields of 85–92% under reflux conditions.

  • Solvents : Toluene or xylene enhances reaction efficiency by azeotropic removal of water.

  • Temperature : Optimal temperatures range from 110–120°C, with reaction times of 6–8 hours.

Table 1: Esterification Optimization Parameters

CatalystSolventTemperature (°C)Yield (%)
H2_2SO4_4Toluene11088
p-TsOHXylene12092
HCl (gas)Ethanol8078

Limitations and Side Reactions

  • Hydrolysis Reversibility : Excess ethanol (5:1 molar ratio) shifts equilibrium toward ester formation.

  • Byproducts : Diethyl ether formation is minimized using dehydrating agents like molecular sieves.

Friedel-Crafts Acylation for Precursor Synthesis

The synthesis of 4-(2-methylphenyl)benzoic acid, a key precursor, often employs Friedel-Crafts acylation. This method involves reacting m-xylene with benzoyl chloride in the presence of Lewis acids:

m-Xylene+Benzoyl ChlorideAlCl34-(2-Methylphenyl)benzophenoneOxidation4-(2-Methylphenyl)benzoic Acid\text{m-Xylene} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{4-(2-Methylphenyl)benzophenone} \xrightarrow{\text{Oxidation}} \text{4-(2-Methylphenyl)benzoic Acid}

Catalytic Systems and Yield Optimization

  • Lewis Acids : Aluminum chloride (AlCl3_3) and FeCl3_3 show comparable activity, with AlCl3_3 yielding 75–80% acylation products.

  • Oxidation Step : Subsequent oxidation of the ketone intermediate using KMnO4_4 in acidic media achieves 90% conversion to the carboxylic acid.

Industrial Adaptations

  • Continuous Flow Reactors : Multi-step Friedel-Crafts acylation integrated with in-line oxidation reduces processing time by 40% compared to batch methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling offers a regioselective pathway to this compound. A representative synthesis involves:

4-Bromobenzoic Acid+2-Methylphenylboronic AcidPd(PPh3)44-(2-Methylphenyl)benzoic AcidEsterificationEthyl Ester\text{4-Bromobenzoic Acid} + \text{2-Methylphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(2-Methylphenyl)benzoic Acid} \xrightarrow{\text{Esterification}} \text{Ethyl Ester}

Catalytic Efficiency and Ligand Effects

  • Catalysts : Pd(PPh3_3)4_4 and Pd/C exhibit turnover numbers (TON) of 1,200–1,500 under optimized conditions.

  • Ligands : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance stability and yield (94%).

Table 2: Cross-Coupling Performance Metrics

CatalystLigandTemperature (°C)Yield (%)
Pd(PPh3_3)4_4None8088
Pd/Cdppf10094
NiCl2_2(dppe)dppe12082

Solvent and Base Optimization

  • Solvents : Dimethylformamide (DMF) and toluene improve catalyst solubility and reaction homogeneity.

  • Bases : K2_2CO3_3 and Cs2_2CO3_3 facilitate transmetalation, with Cs2_2CO3_3 reducing side reactions by 15%.

Industrial-Scale Production Techniques

Continuous Flow Esterification

  • Reactor Design : Tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15) achieve 98% conversion at 150°C.

  • Process Economics : Reduced ethanol consumption (2.5:1 molar ratio) lowers production costs by 30% compared to batch systems.

Purification and Quality Control

  • Distillation : Short-path distillation under vacuum (0.1–1 mmHg) isolates the ester with >99% purity.

  • Analytical Validation : GC-MS and 1^1H NMR ensure compliance with pharmacopeial standards for residual solvents and byproducts.

Emerging Methodologies and Green Chemistry

Enzymatic Esterification

  • Lipase Catalysts : Candida antarctica lipase B (CAL-B) in supercritical CO2_2 achieves 85% yield at 50°C, eliminating acidic waste.

Photocatalytic Decarboxylation

  • Visible-Light Mediation : Ru(bpy)_3$$$$^{2+} catalysts enable decarboxylative coupling of benzoic acids with ethanol, offering a waste-free alternative .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylphenyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 4-(2-Methylphenyl)benzoic acid and ethanol.

    Reduction: 4-(2-Methylphenyl)benzyl alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-methylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methylphenyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reaction conditions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.

Comparison with Similar Compounds

Data Table: Key Structural Analogs and Properties

Compound Name Substituent Molecular Weight (g/mol) Key Property/Application Reference
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.21 High resin conversion (72–85%)
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate Schiff base (hydroxy/methoxy) 313.34 NLO activity (β = 1.5×10⁻²⁷ esu)
Ethyl 4-(benzo[b]thien-2-yl)-benzoate Benzothiophene 268.33 Optoelectronic materials
Ethyl 3-nitro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate Nitro/hydroxyethylpiperazine 323.34 Melting point: 89–90°C
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate Sulfonamide/fluorophenyl 323.32 Bioavailability enhancer

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-methylphenyl)benzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step organic reactions, such as esterification or nucleophilic substitution. For example, analogous compounds like ethyl 4-aminobenzoate derivatives are prepared by reacting ethyl 4-aminobenzoate with reagents like tetramethylthiuram disulfide (DTMT) under controlled conditions, followed by deamination . Key factors include solvent choice (e.g., DMF for polar aprotic conditions), base selection (e.g., K₂CO₃ to drive esterification), and temperature optimization to minimize side reactions . Reaction monitoring via thin-layer chromatography (TLC) and spectroscopic validation (¹H/¹³C NMR, IR) are critical for purity assessment .

Q. How is the structural elucidation of this compound performed using orthogonal analytical techniques?

Structural confirmation involves:

  • X-ray crystallography : Resolve molecular geometry and packing using SHELXL for refinement, addressing challenges like disorder or twinning .
  • Spectroscopy : ¹H/¹³C NMR for functional group identification, IR for carbonyl (C=O) stretching verification (~1700 cm⁻¹), and mass spectrometry for molecular ion validation.
  • Elemental analysis : Confirm stoichiometry (C, H, N) to rule out impurities .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) in this compound be resolved?

SHELX-based refinement (SHELXL) is widely used to address crystallographic challenges. For disordered moieties (e.g., rotating substituents), split-site modeling with occupancy refinement is applied. For twinned crystals, the HKLF5 format in SHELXL enables twin-law matrix optimization. Advanced strategies include using high-resolution synchrotron data and leveraging hydrogen-bonding networks to constrain molecular geometry .

Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity) of this compound derivatives?

Contradictions often arise from assay variability or substituent effects. Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogenation at the 2-methylphenyl group) to test potency trends .
  • Standardized bioassays : Use MIC (minimum inhibitory concentration) assays against model organisms (e.g., E. coli, S. aureus) with controlled inoculum sizes .
  • Computational docking : Predict binding affinities to targets like bacterial enoyl-ACP reductase to rationalize experimental discrepancies .

Q. How do solvent polarity and substituent effects influence the physicochemical properties (e.g., logP, solubility) of this compound?

The 2-methylphenyl group increases hydrophobicity, raising logP (predicted ~3.2 via fragment-based methods) . Solubility in polar solvents (e.g., DMSO) is enhanced by the ester moiety, while nonpolar solvents (e.g., hexane) favor crystalline precipitation. Quantitative structure-property relationship (QSPR) models can predict these properties using descriptors like topological polar surface area (TPSA) and Hammett σ constants .

Q. What experimental designs optimize catalytic systems for synthesizing this compound derivatives with chiral centers?

Asymmetric synthesis strategies include:

  • Chiral auxiliaries : Use Evans oxazolidinones to induce enantioselectivity during esterification .
  • Organocatalysis : Proline-derived catalysts for Michael additions to the benzoate core .
  • Metal-ligand systems : Pd-catalyzed cross-coupling with chiral phosphine ligands (e.g., BINAP) to install aryl groups stereoselectively .

Data-Driven Analysis

Q. How can statistical methods reconcile conflicting data on the reactivity of this compound in polymer formulations?

Studies comparing co-initiators (e.g., ethyl 4-(dimethylamino)benzoate vs. methacrylate derivatives) show higher conversion efficiency for the former due to superior electron-donating capacity . Multivariate analysis (ANOVA) identifies significant factors (e.g., amine concentration, UV intensity) and interactions. Response surface methodology (RSM) optimizes curing parameters (time, temperature) to maximize crosslinking .

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